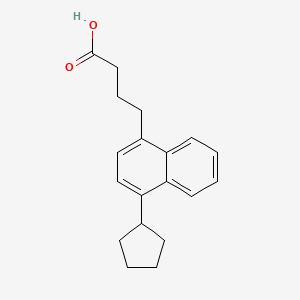
4-(4-Cyclopentylnaphthalen-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Cyclopentylnaphthalen-1-yl)butanoic acid is an organic compound with the molecular formula C19H22O2 and a molecular weight of 282.38 g/mol This compound is characterized by a naphthalene ring substituted with a cyclopentyl group and a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclopentylnaphthalen-1-yl)butanoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclopentylnaphthalen-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration of the aromatic ring using halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of 4-(4-Cyclopentylnaphthalen-1-yl)butanone or 4-(4-Cyclopentylnaphthalen-1-yl)butanal.
Reduction: Formation of 4-(4-Cyclopentylnaphthalen-1-yl)butanol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-(4-Cyclopentylnaphthalen-1-yl)butanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Cyclopentylnaphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-(4-Cyclopentylnaphthalen-1-yl)butanoic acid can be compared with other similar compounds, such as:
4-(4-Cyclopentylnaphthalen-1-yl)butanone: Similar structure but with a ketone group instead of a carboxylic acid group.
4-(4-Cyclopentylnaphthalen-1-yl)butanal: Similar structure but with an aldehyde group instead of a carboxylic acid group.
4-(4-Cyclopentylnaphthalen-1-yl)butanol: Similar structure but with an alcohol group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications in research and industry.
Properties
CAS No. |
6272-54-4 |
|---|---|
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-(4-cyclopentylnaphthalen-1-yl)butanoic acid |
InChI |
InChI=1S/C19H22O2/c20-19(21)11-5-8-15-12-13-17(14-6-1-2-7-14)18-10-4-3-9-16(15)18/h3-4,9-10,12-14H,1-2,5-8,11H2,(H,20,21) |
InChI Key |
JTJULEUVNXHYQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C3=CC=CC=C23)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


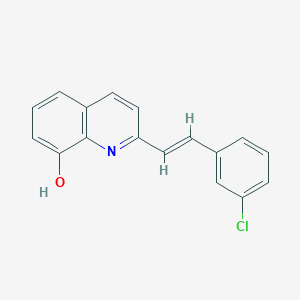
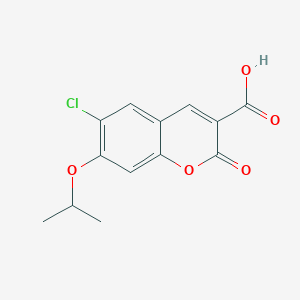
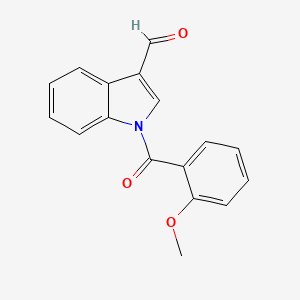



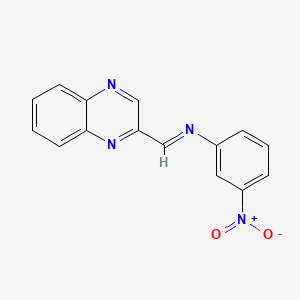
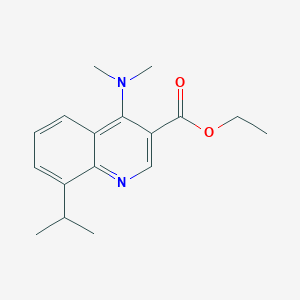

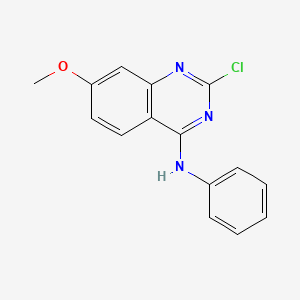
![Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate](/img/structure/B11843873.png)
![1,2,3,4,6,7,8,12-Octahydrobenzo[6,7]cyclohepta[1,2,3-de]isoquinoline-2-carboxamide](/img/structure/B11843878.png)
![(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine](/img/structure/B11843882.png)

